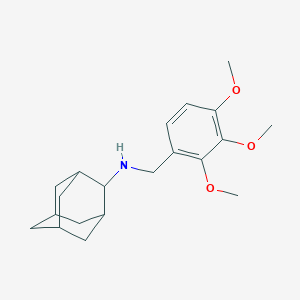
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as ATRA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATRA is a derivative of the adamantylamine family and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is not fully understood. However, it has been found to interact with various cellular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, this compound has been found to modulate the immune system by promoting the differentiation of T-cells and B-cells.
実験室実験の利点と制限
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also soluble in various solvents, which makes it easy to use in different experimental setups. However, this compound has some limitations, including its low bioavailability and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. One potential area of research is the development of more potent and selective this compound analogs. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. Its diverse range of effects makes it a valuable tool for research in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The advantages and limitations of this compound need to be taken into account when designing experiments. There are several future directions for research on this compound, which could lead to the development of new therapeutic targets and more effective treatments for various diseases.
合成法
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine can be synthesized through a multi-step process, which involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-adamantanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been found to modulate the immune system and improve cognitive function. Due to its diverse range of effects, this compound has been studied in various fields of research, including neuroscience, immunology, oncology, and virology.
特性
分子式 |
C20H29NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C20H29NO3/c1-22-17-5-4-14(19(23-2)20(17)24-3)11-21-18-15-7-12-6-13(9-15)10-16(18)8-12/h4-5,12-13,15-16,18,21H,6-11H2,1-3H3 |
InChIキー |
XQBIHUBWXIBBRW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)




![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)